

Application Notes and Protocols: Deschloro Cetirizine Dihydrochloride as a Reference Standard

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Compound of Interest

Compound Name: *Deschloro Cetirizine dihydrochloride*

Cat. No.: B139080

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These application notes provide detailed protocols and guidelines for the use of **Deschloro Cetirizine dihydrochloride** as a reference standard in analytical chemistry, particularly for the quality control and stability testing of Cetirizine-containing pharmaceutical products.

Introduction

Deschloro Cetirizine dihydrochloride is a primary impurity of Cetirizine, a widely used second-generation antihistamine.^[1] Regulatory bodies worldwide require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. The use of a well-characterized reference standard for each impurity is critical for accurate analytical measurements. This document outlines the application of **Deschloro Cetirizine dihydrochloride** as a reference standard in High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this specific impurity in Cetirizine drug substances and formulations.

Physicochemical Properties of the Reference Standard

A summary of the key physicochemical properties of **Deschloro Cetirizine dihydrochloride** is presented in the table below.

Property	Value
Chemical Name	2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride
Synonyms	Cetirizine Impurity F (EP)
CAS Number	83881-54-3
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₃ · 2HCl
Molecular Weight	427.36 g/mol [1]
Appearance	White to off-white solid
Storage	Store at 2-8°C for long-term storage. [2] Protect from light and moisture.

Application: Quantification of Deschloro Cetirizine Impurity in Cetirizine by HPLC

The primary application of **Deschloro Cetirizine dihydrochloride** as a reference standard is in the quantification of the corresponding impurity in Cetirizine raw materials and pharmaceutical dosage forms. A stability-indicating HPLC method is the most common technique employed for this purpose.

Proposed HPLC Method for Impurity Quantification

This protocol is a synthesized methodology based on established HPLC methods for Cetirizine and its related impurities.[\[3\]](#)[\[4\]](#)[\[5\]](#)

3.1.1. Chromatographic Conditions

Parameter	Recommended Conditions
Column	C18 (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A mixture of a phosphate buffer and acetonitrile is commonly used. A typical composition is 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio. [4]
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm [4]
Injection Volume	20 μ L
Column Temperature	Ambient (approximately 25°C)

3.1.2. Preparation of Standard and Sample Solutions

- Diluent: The mobile phase is a suitable diluent for the preparation of all solutions.
- Standard Stock Solution (**Deschloro Cetirizine dihydrochloride**): Accurately weigh and dissolve an appropriate amount of **Deschloro Cetirizine dihydrochloride** reference standard in the diluent to obtain a concentration of 100 μ g/mL.
- Calibration Curve Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to cover the expected concentration range of the impurity. Suggested concentrations are 0.1, 0.5, 1.0, 2.0, and 5.0 μ g/mL.
- Sample Solution (Cetirizine Drug Substance): Accurately weigh and dissolve approximately 50 mg of the Cetirizine hydrochloride sample in the diluent in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
- Sample Solution (Cetirizine Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Cetirizine hydrochloride and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 15

minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent. Centrifuge or filter the solution through a 0.45 µm filter before injection.

3.1.3. System Suitability

Before sample analysis, the chromatographic system should meet the following criteria:

Parameter	Acceptance Criteria
Tailing Factor (for the Cetirizine peak)	Not more than 2.0
Theoretical Plates (for the Cetirizine peak)	Not less than 2000
Relative Standard Deviation (RSD) for replicate injections of the standard solution	Not more than 2.0%

Data Presentation: Typical Method Validation Parameters

The following tables represent typical quantitative data that should be generated during the validation of the analytical method for the quantification of Deschloro Cetirizine.

Table 1: Linearity Data for **Deschloro Cetirizine Dihydrochloride**

Concentration (µg/mL)	Mean Peak Area (n=3)
0.1	(Data to be generated)
0.5	(Data to be generated)
1.0	(Data to be generated)
2.0	(Data to be generated)
5.0	(Data to be generated)
Correlation Coefficient (r ²)	≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
50%	(Data to be generated)	(Data to be generated)	(Data to be generated)
100%	(Data to be generated)	(Data to be generated)	(Data to be generated)
150%	(Data to be generated)	(Data to be generated)	(Data to be generated)
Mean Recovery	98.0% - 102.0%		

Table 3: Precision Data (Repeatability and Intermediate Precision)

Concentration ($\mu\text{g/mL}$)	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
1.0	$\leq 2.0\%$	$\leq 2.0\%$

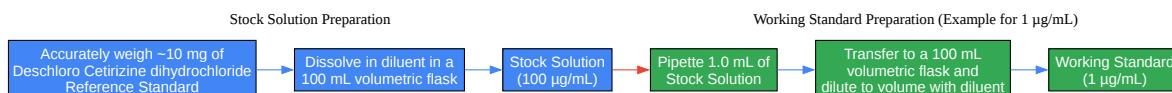
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value ($\mu\text{g/mL}$)
LOD	(Data to be generated, typically based on a signal-to-noise ratio of 3:1)
LOQ	(Data to be generated, typically based on a signal-to-noise ratio of 10:1)

Experimental Protocols

Protocol for Preparation of Standard Solutions

This protocol describes the preparation of a stock and working standard solutions of **Deschloro Cetirizine dihydrochloride** for use in HPLC analysis.

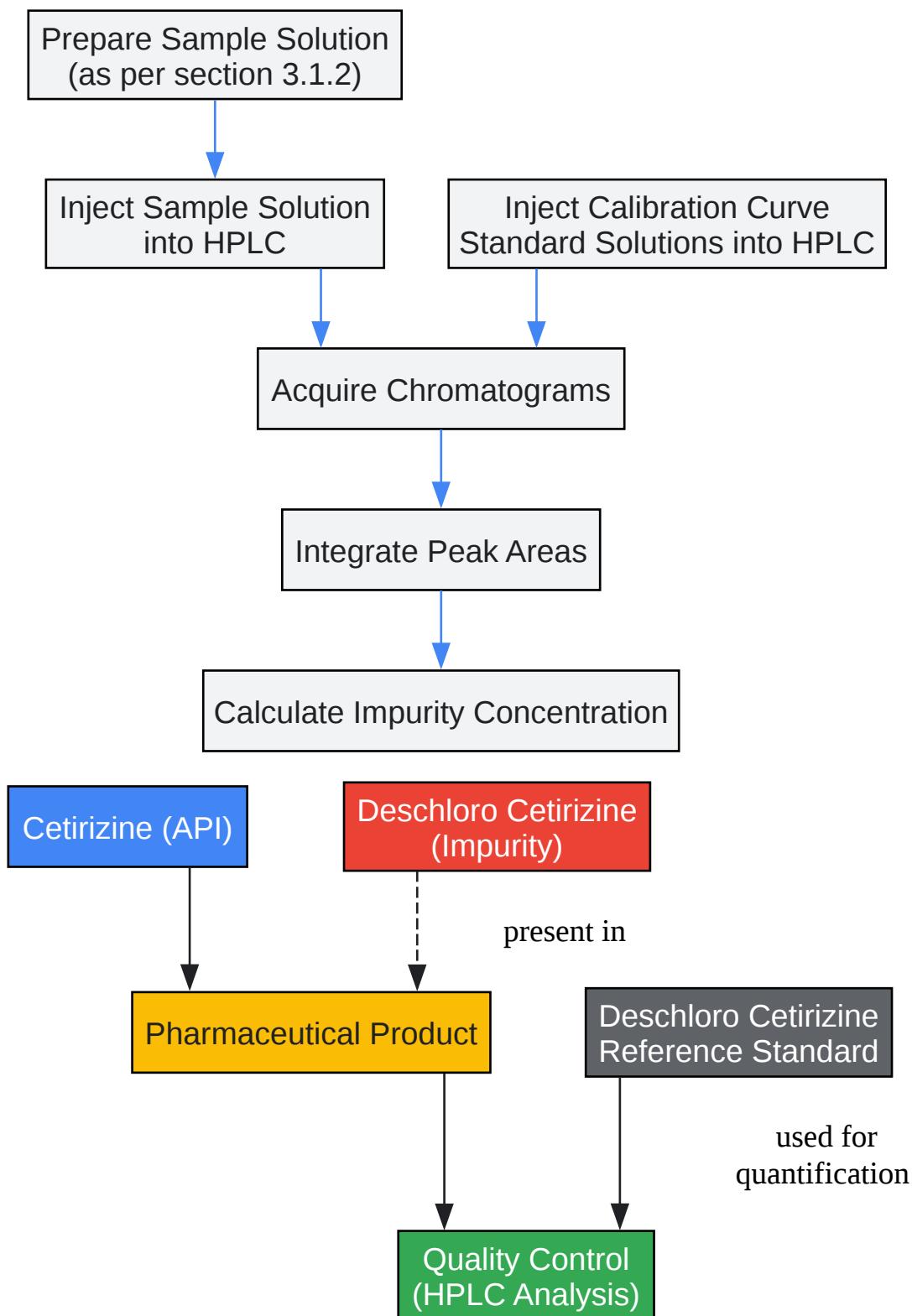


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Figure 1: Workflow for the preparation of **Deschloro Cetirizine dihydrochloride** standard solutions.

Protocol for Sample Analysis and Quantification

This protocol outlines the steps for analyzing a Cetirizine sample and quantifying the Deschloro Cetirizine impurity.

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